5-Methoxy-3-methyl-2-nitrophenol
Description
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Properties
CAS No. |
14124-36-8 |
|---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
5-methoxy-3-methyl-2-nitrophenol |
InChI |
InChI=1S/C8H9NO4/c1-5-3-6(13-2)4-7(10)8(5)9(11)12/h3-4,10H,1-2H3 |
InChI Key |
FVFILQVUFMEXBX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])O)OC |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])O)OC |
Origin of Product |
United States |
Q & A
Basic Synthesis & Purification
Q: What are the optimal conditions for synthesizing 5-Methoxy-3-methyl-2-nitrophenol, and how can purity be ensured? A:
- Synthesis Pathway : Nitration of 3-methyl-5-methoxyphenol under controlled acidic conditions (e.g., HNO₃/H₂SO₄) is a common route. Monitor reaction temperature (≤30°C) to avoid over-nitration or decomposition .
- Purification : Use column chromatography with silica gel and a gradient eluent (hexane:ethyl acetate 4:1) to isolate the product. Confirm purity via HPLC (C18 column, methanol:water 70:30 mobile phase) and compare retention times with certified reference standards .
Characterization Challenges
Q: How should researchers resolve discrepancies in spectral data (e.g., NMR, IR) between historical literature and modern analyses? A:
- Data Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation (expected [M+H]⁺ at m/z 170.12). For IR, prioritize peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1250 cm⁻¹ (C-O methoxy stretch) .
- Historical Context : Earlier studies (e.g., pre-2000) may lack advanced hyphenated techniques (GC-MS, LC-QTOF). Replicate analyses using modern instruments and validate against NIST or Wiley spectral libraries .
Stability & Storage
Q: What are the best practices for storing this compound to prevent degradation? A:
- Storage Conditions : Store in amber vials at 0–6°C under inert gas (argon/nitrogen) to inhibit photodegradation and oxidation. Avoid prolonged exposure to humidity .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via UV-Vis spectroscopy (λmax ~320 nm). Use kinetic modeling to predict shelf life under varying conditions .
Advanced Analytical Method Development
Q: How can researchers design a robust LC-MS/MS method for quantifying trace levels of this compound in environmental matrices? A:
- Sample Prep : Solid-phase extraction (SPE) with C18 cartridges, eluted with methanol:acetonitrile (1:1). Include deuterated analogs (e.g., d₃-methoxy derivatives) as internal standards .
- MS Parameters : Use negative ionization mode (ESI⁻) for enhanced sensitivity. Optimize collision energy (e.g., 20 eV) to fragment the parent ion (m/z 169 → 123 [NO₂ loss]) while minimizing matrix interference .
Contradictory Reactivity Data
Q: How to address conflicting reports on the compound’s reactivity in electrophilic substitution reactions? A:
- Mechanistic Insight : The nitro group’s meta-directing effect may compete with the methoxy group’s ortho/para-directing influence. Use computational chemistry (DFT calculations at B3LYP/6-31G* level) to map electron density and predict regioselectivity .
- Experimental Verification : Perform competitive reactions (e.g., bromination) under standardized conditions and analyze products via ¹H NMR integration of aromatic protons .
Designing Derivatives for Bioactivity Studies
Q: What strategies are effective for synthesizing bioactive derivatives while retaining the core scaffold? A:
- Functionalization : Target the phenolic -OH group for acetylation or sulfonation to enhance membrane permeability. For nitro group reduction, employ catalytic hydrogenation (Pd/C, H₂) to yield amine intermediates .
- Structure-Activity Relationships (SAR) : Use molecular docking (AutoDock Vina) to screen derivatives against target enzymes (e.g., nitroreductases) and prioritize candidates with favorable binding energies .
Environmental Fate & Degradation Pathways
Q: What methodologies are recommended for studying the environmental persistence of this compound? A:
- Microcosm Studies : Simulate soil/water systems under aerobic/anaerobic conditions. Quantify degradation half-lives via UPLC-MS and identify metabolites (e.g., demethylated or denitrated products) .
- QSAR Modeling : Apply EPI Suite to estimate biodegradability (BIOWIN) and ecotoxicity (ECOSAR) profiles based on substituent electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
